
N1-(phthalazin-1-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(phthalazin-1-yl)propane-1,3-diamine, commonly known as PPD, is a chemical compound that has a wide range of applications in scientific research. PPD is a diamine derivative of phthalazine, a heterocyclic compound that contains two nitrogen atoms in its ring structure. PPD is a white or off-white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of PPD is based on its ability to chelate metal ions and form stable complexes. PPD contains two amino groups that can coordinate with metal ions, leading to the formation of a complex that has unique optical and electronic properties. The fluorescence of PPD is quenched in the presence of metal ions, making it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Biochemical and Physiological Effects:
PPD has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the use of PPD in biological systems requires careful consideration of its potential interactions with other molecules and its ability to interfere with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PPD in lab experiments include its high sensitivity and selectivity for metal ions, its ability to form stable complexes, and its ease of use in a variety of experimental systems. However, the limitations of using PPD include its potential toxicity to cells and its potential interactions with other molecules in biological systems.
Direcciones Futuras
There are several future directions for the use of PPD in scientific research. One potential area of research is the development of new metal complexes that have unique optical and electronic properties for use in catalysis and materials science. Another area of research is the use of PPD as a fluorescent probe for the detection of metal ions in environmental samples such as water and soil. Finally, the use of PPD as a building block for the synthesis of biologically active compounds such as antitumor agents and antibacterial agents is an area of research that has significant potential for future applications.
Métodos De Síntesis
PPD can be synthesized by reacting phthalic anhydride with hydrazine hydrate to form phthalazine, which is then reacted with 1,3-diaminopropane to form PPD. The synthesis of PPD is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a pure product.
Aplicaciones Científicas De Investigación
PPD has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. PPD can also be used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science. In addition, PPD has been used as a building block for the synthesis of biologically active compounds such as antitumor agents and antibacterial agents.
Propiedades
IUPAC Name |
N'-phthalazin-1-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHYUWXNEQOXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


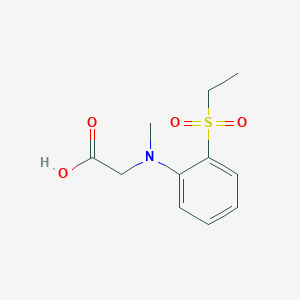
![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
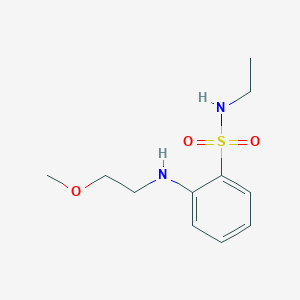

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
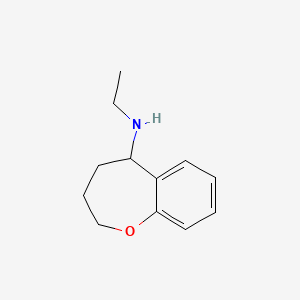
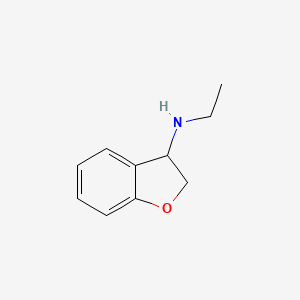
![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)
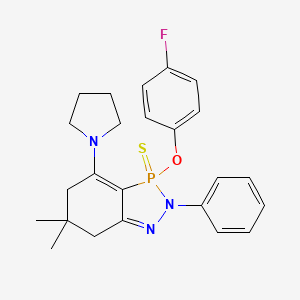
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)